![molecular formula C6H10N2O B12567152 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane CAS No. 212315-00-9](/img/structure/B12567152.png)
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-2,8-diazatricyclo[4210~2,5~]nonane is a heterocyclic compound with a unique tricyclic structureThe compound’s structure consists of a nine-membered ring containing oxygen and nitrogen atoms, which contributes to its distinctive chemical properties .
Preparation Methods
The synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction environments to optimize yield and purity .
Chemical Reactions Analysis
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including anti-inflammatory and antimicrobial properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane can be compared with other similar heterocyclic compounds, such as 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trienes. While both compounds share some structural similarities, this compound is unique due to its specific ring structure and the presence of oxygen and nitrogen atoms in its framework .
Properties
CAS No. |
212315-00-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
9-oxa-2,8-diazatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4(1)5-3-7-6(8)9-5/h4-7H,1-3H2 |
InChI Key |
ZGXBCAYSNFFZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C3CNC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


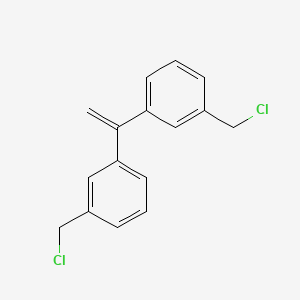

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
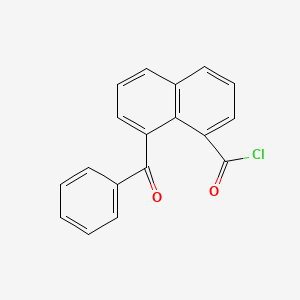
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
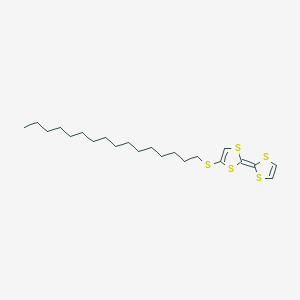
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
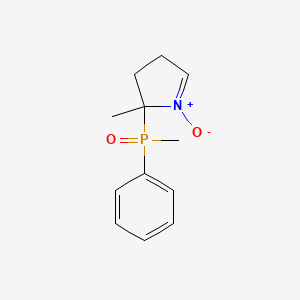
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
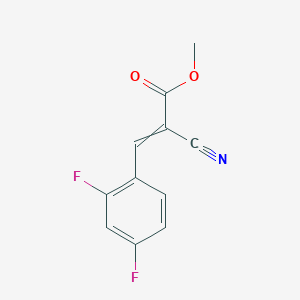
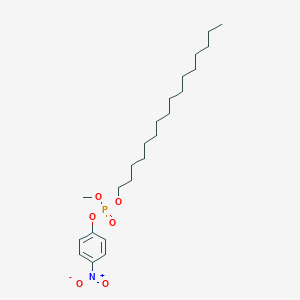

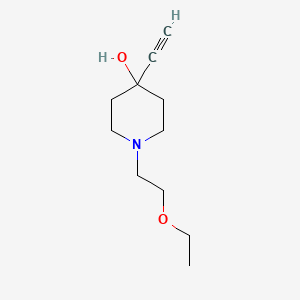
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
